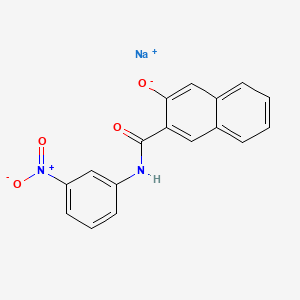![molecular formula C18H12N6O5 B14467435 4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 65740-09-2](/img/structure/B14467435.png)
4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with the molecular formula C₁₈H₁₂N₆O₅. This compound is known for its vibrant color and is often used in dye chemistry. It is a derivative of resorcinol and contains azo and hydrazone functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the diazotization of 2-nitroaniline followed by coupling with resorcinol. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The overall reaction can be summarized as follows:
Diazotization: 2-nitroaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with resorcinol in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction and nitro derivatives from oxidation.
Applications De Recherche Scientifique
4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting metal ions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the manufacturing of colored polymers and textiles.
Mécanisme D'action
The mechanism of action of 4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its azo and hydrazone groups. These functional groups can participate in various chemical reactions, such as forming complexes with metal ions or undergoing redox reactions. The pathways involved include:
Complex Formation: The compound can chelate metal ions, making it useful in analytical chemistry.
Redox Reactions: The azo and hydrazone groups can undergo redox reactions, contributing to its stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Nitrophenylazo)resorcinol: Another azo compound with similar dye properties.
4-[(E)-(4-Nitrophenyl)diazenyl]-1,2-benzenediol: A structurally related compound with similar functional groups.
Uniqueness
4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its specific arrangement of azo and hydrazone groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in multiple scientific and industrial applications.
Propriétés
Numéro CAS |
65740-09-2 |
|---|---|
Formule moléculaire |
C18H12N6O5 |
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
2,4-bis[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C18H12N6O5/c25-18-10-9-12(19-20-13-5-1-3-7-16(13)23(26)27)11-15(18)22-21-14-6-2-4-8-17(14)24(28)29/h1-11,25H |
Clé InChI |
WREHZQPVOZUPBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)N=NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


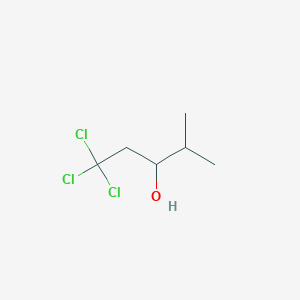
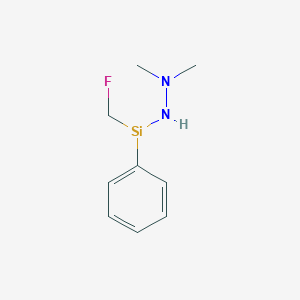
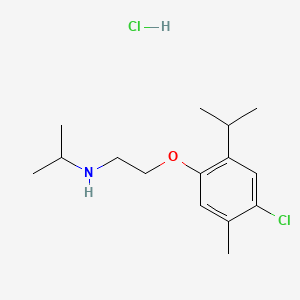
![2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol](/img/structure/B14467371.png)
![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)
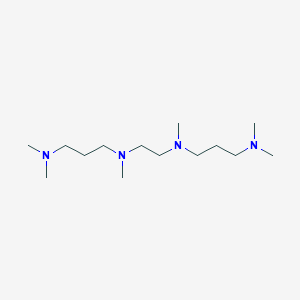
![2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]](/img/structure/B14467402.png)
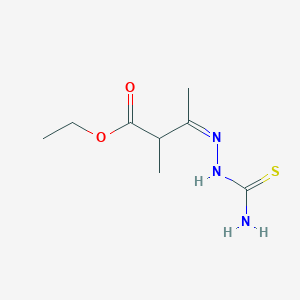
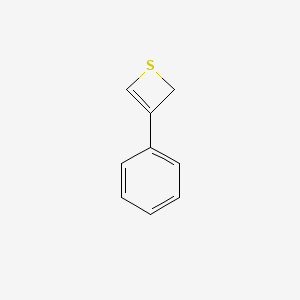
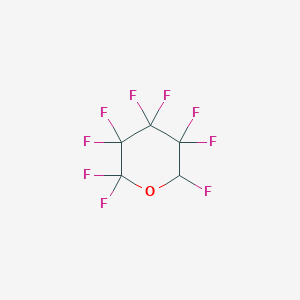
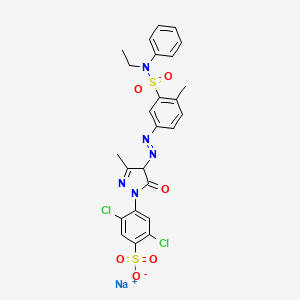
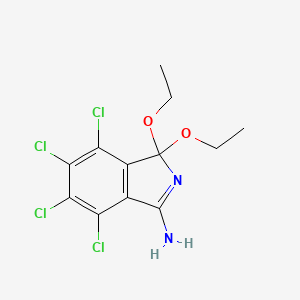
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)
